molecular formula C10H5ClF2N2O B1423662 4-Chloro-6,7-difluoroquinoline-3-carboxamide CAS No. 1049677-60-2

4-Chloro-6,7-difluoroquinoline-3-carboxamide

Cat. No.: B1423662
CAS No.: 1049677-60-2
M. Wt: 242.61 g/mol
InChI Key: KQNDYIGBWIWZTB-UHFFFAOYSA-N
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Description

4-Chloro-6,7-difluoroquinoline-3-carboxamide is a fluorinated quinoline derivative designed for research and development in medicinal chemistry. The quinoline-3-carboxamide scaffold is recognized as a versatile and promising framework in drug discovery, known for its diverse biological activities . The specific substitution pattern on this compound—featuring chlorine and fluorine atoms at key positions—is frequently employed to optimize interactions with biological targets and improve physicochemical properties . This reagent serves as a key synthetic intermediate for exploring potential therapeutic applications. Its structure is closely related to compounds investigated as inhibitors of various biological targets, such as hematopoietic prostaglandin D synthase (H-PGDS) and protein kinases like VEGFR-2 . Researchers utilize this core structure in the development of potential agents with anticancer, antiviral, antibacterial, and anti-fibrotic properties . The presence of the carboxamide group at the 3-position is of particular significance, as it can contribute crucial hydrogen bonding interactions with enzyme targets . The halogen atoms are typical modifications intended to enhance potency and fine-tune lipophilicity . This product is provided for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-chloro-6,7-difluoroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2O/c11-9-4-1-6(12)7(13)2-8(4)15-3-5(9)10(14)16/h1-3H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNDYIGBWIWZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679450
Record name 4-Chloro-6,7-difluoroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-60-2
Record name 4-Chloro-6,7-difluoroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-Chloro-6,7-difluoroquinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular proliferation. The compound’s interaction with proteins such as kinases and phosphatases can modulate signaling pathways, influencing cell growth and apoptosis.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it affects cell cycle regulation by modulating the expression of cyclins and cyclin-dependent kinases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and inhibits topoisomerase enzymes, leading to DNA damage and cell death. The compound also interacts with transcription factors, altering gene expression and promoting apoptosis. Furthermore, it can inhibit the activity of certain kinases, thereby disrupting signaling pathways essential for cell survival.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors. Additionally, it may be targeted to mitochondria, affecting mitochondrial function and promoting apoptosis. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.

Biological Activity

4-Chloro-6,7-difluoroquinoline-3-carboxamide is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClF2N3O. The presence of chlorine and fluorine atoms enhances its biological activity by improving binding affinity to various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer progression. The compound's ability to bind to the active sites of these enzymes prevents substrate access, thereby inhibiting their catalytic activity .

Biological Activities

  • Anticancer Activity :
    • Studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, this compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects .
    • A recent study indicated that this compound could inhibit the growth of PTEN-deficient tumor cell lines by targeting the PI3K pathway, which is crucial for tumor survival and proliferation .
  • Antimicrobial Properties :
    • Quinoline derivatives are also recognized for their antimicrobial activities. The compound has shown effectiveness against several gram-negative bacteria, making it a candidate for developing new antibacterial agents .
  • Enzyme Inhibition :
    • The compound has been reported to inhibit enzymes involved in inflammatory responses and cancer progression. This includes inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is implicated in various cancers .

Anticancer Efficacy

A notable case study involved the testing of this compound on human cancer cell lines such as MDA-MB-415 and ZR-75-1. The results indicated a significant reduction in cell viability at low concentrations (EC50 values ranging from 5 to 40 nM), highlighting its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was evaluated against strains of Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, suggesting its potential use in treating resistant bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHighModerateStrong
NorfloxacinModerateHighWeak
CiprofloxacinLowHighModerate

Scientific Research Applications

Antimicrobial Activity

Overview:
4-Chloro-6,7-difluoroquinoline-3-carboxamide exhibits potent antimicrobial properties, particularly against various bacterial strains. Its structure allows it to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

Case Studies:

  • A study demonstrated that derivatives of quinolone compounds, including this compound, showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was significantly lower than that of traditional antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent .

Data Table: Antimicrobial Efficacy

CompoundMIC (µg/mL)Bacterial Strain
This compound0.25S. aureus
Ciprofloxacin1.0S. aureus
This compound16E. coli
Ciprofloxacin32E. coli

Anticancer Properties

Overview:
The compound has shown promise in anticancer research, particularly against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies:

  • Research indicated that modifications to the quinoline structure can enhance cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The compound demonstrated significant antiproliferative activity with IC50 values lower than those of established chemotherapeutics like cisplatin .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Compound
MDA-MB-2315This compound
PC310This compound
HCT1168Cisplatin

Anti-inflammatory Applications

Overview:
The compound has been explored for its anti-inflammatory properties, particularly in the context of cardiovascular diseases.

Case Studies:

  • A patent described the use of quinoline derivatives as inhibitors for specific enzymes involved in inflammatory pathways. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating diseases characterized by chronic inflammation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine and fluorine atoms on the quinoline core undergo substitution under controlled conditions:

C-4 Chlorine Substitution

Reactivity at C-4 is enhanced due to electron-withdrawing effects of adjacent fluorine atoms. Common nucleophiles include amines and alkoxides:

  • Alkoxy substitution :
    Methoxylation using NaOMe in methanol at reflux (65°C, 6h) achieves 95% conversion .

C-6/C-7 Fluorine Substitution

Fluorine atoms are less reactive than chlorine but undergo substitution with strong nucleophiles (e.g., amines under high-temperature conditions):

  • Selective C-7 substitution :
    Microwave-assisted reactions with Boc-ethylenediamine at 150°C selectively displace C-7 fluorine, avoiding C-6 substitution .

  • Competitive substitution :
    Reactions with excess nucleophiles (e.g., piperazine) may lead to bis-substituted products at both C-6 and C-7 .

Functionalization of the C-3 Carboxamide Group

The carboxamide group participates in hydrolysis, alkylation, and coupling reactions:

Hydrolysis

Controlled acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:

  • Acidic conditions : 6M HCl at 80°C for 12h yields 6,7-difluoroquinoline-3-carboxylic acid (85% yield) .

  • Basic conditions : LiOH in THF/H₂O at RT achieves 90% conversion .

Alkylation

The carboxamide’s NH₂ group reacts with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives (70–80% yields) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

Reaction Type Conditions Products Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12hAryl/heteroaryl derivatives at C-460–75%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-arylpiperazine analogs55–70%

Regioselectivity and Reaction Optimization

Key factors influencing reactivity:

  • Temperature : NAS at C-4 occurs at lower temperatures (80–120°C) compared to C-6/C-7 (>150°C) .

  • Solvent : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while toluene minimizes side reactions .

  • Catalysts : Rh₂(esp)₂ enhances coupling efficiency in C–N bond formations .

Stability and Side Reactions

  • Hydrolytic stability : The carboxamide group resists hydrolysis under neutral conditions but degrades in strong acids/bases .

  • Thermal decomposition : Prolonged heating (>150°C) may lead to quinoline ring degradation .

Comparison with Similar Compounds

Substituent Effects

  • Fluorine vs. Methoxy Groups: The difluoro substituents in this compound increase electronegativity and metabolic stability compared to methoxy groups in 4-Chloro-6,7-dimethoxyquinoline. Fluorine’s small atomic radius minimizes steric hindrance, enhancing target binding .
  • Carboxamide vs. Ester Groups: The carboxamide moiety (CONH₂) in the target compound improves hydrogen-bonding capacity and solubility relative to ester derivatives like Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate, which is more lipophilic and serves as a synthetic intermediate .

Preparation Methods

Multi-Step Synthesis via Cyclocondensation and Functionalization

Route 1: Nitration-Condensation-Reductive Cyclization-Chlorination

This method involves sequential functionalization starting from substituted acetophenones:

  • Nitration : 3,4-Dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone (IX).
  • Condensation : Reaction with N,N-dimethylformamide dimethyl acetal (XI) forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one (XII).
  • Reductive Cyclization : Catalytic hydrogenation of XII generates 4-hydroxy-6,7-dimethoxyquinoline (VIII).
  • Chlorination : Treatment with phosphorus trichloride (PCl₃) produces 4-chloro-6,7-dimethoxyquinoline (I), followed by fluorination and carboxamide introduction.
Key Data
Step Reagents/Conditions Yield Reference
Nitration HNO₃, 0–5°C 85%
Condensation DMF dimethyl acetal, 120°C 78%
Reductive Cyclization H₂/Pd-C, EtOH 70%
Chlorination PCl₃, reflux 88%

Quinoline Core Formation via Cyclization of Ethoxymethylene Malonate

Route 2: Gould-Jacobs Cyclization

  • Starting Material : 3,4-Dimethoxyaniline reacts with ethoxymethylene malonate (II) to form a Michael adduct.
  • Cyclization : Heating at 250°C yields 4-hydroxyquinoline-3-carboxylate (VI).
  • Decarboxylation and Chlorination : Alkaline hydrolysis, decarboxylation, and PCl₃ treatment yield 4-chloro-6,7-dimethoxyquinoline, which is fluorinated and amidated.
Optimization Insights

Direct Carboxamide Formation via Coupling Reactions

Route 3: Carboxylic Acid to Carboxamide

  • Step 1 : Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH/EtOH.
  • Step 2 : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide to yield the carboxamide.
Reaction Conditions
Parameter Details Yield Reference
Hydrolysis 2M NaOH, 80°C, 3h 92%
Amidation NH₄OH, 0°C, 2h 85%

Green Synthesis Using Solvent-Free Conditions

Route 4: One-Pot Amidation

  • Procedure : Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is reacted with aqueous ammonia in dimethyl sulfoxide (DMSO) at 100°C for 12h.
  • Advantages : Eliminates toxic chlorination agents; reduces purification steps.
Performance Metrics

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Route 1 High yields at each step Requires high-temperature cyclization Industrial-scale feasible
Route 2 Utilizes inexpensive starting materials Multi-step purification needed Moderate
Route 3 High-purity product Uses SOCl₂ (corrosive) Lab-scale preferred
Route 4 Environmentally friendly Longer reaction time Limited to small batches

Research Findings and Innovations

Q & A

Q. What are the established synthetic routes for 4-Chloro-6,7-difluoroquinoline-3-carboxamide, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. For example, intermediates like 3-chloro-2,4,5-trifluorobenzoic acid (a precursor) can be synthesized via diazotization and substitution reactions using sodium nitrite and cupric chloride under acidic conditions . To optimize yield:

  • Use factorial design to test variables (e.g., temperature, reagent stoichiometry).
  • Monitor reaction progress via HPLC or NMR to identify bottlenecks.
  • Purify intermediates via recrystallization (e.g., toluene evaporation for crystal growth) .

Example Optimization Table:

VariableRange TestedOptimal ConditionYield Improvement
Reaction Time1–3 h1.5 h15%
HCl Concentration0.5–2.0 M1.0 M20%

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

Methodological Answer:

  • X-ray Crystallography : Determine molecular geometry (e.g., dihedral angles between substituents) to confirm regioselectivity. Hydrogen bonding patterns (e.g., O–H⋯O dimers) validate intermolecular interactions .
  • NMR/FTIR : Assign peaks using DEPT-135 (for carbon types) and 2D-COSY (for proton-proton correlations). Fluorine-19 NMR resolves electronic effects of halogens.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G(d,p) level) to map electrostatic potential surfaces and identify electron-deficient sites (e.g., C-4 chloro position) .
  • Simulate reaction pathways using transition-state theory to compare activation energies for Cl vs. F substitution.
  • Validate predictions with kinetic experiments (e.g., Arrhenius plots under varying temperatures) .

Key Computational Output:

SiteFukui Index (f⁻)Predicted Reactivity
C-4 (Cl)0.45High
C-6 (F)0.12Low

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

  • Apply multivariate analysis to disentangle confounding variables (e.g., lipophilicity vs. steric effects).
  • Use Bayesian inference to weigh conflicting datasets (e.g., antibacterial vs. cytotoxicity assays).
  • Replicate experiments under standardized conditions (e.g., fixed pH, controlled solvent systems) to isolate structure-activity relationships .

Case Study Workflow:

Identify outliers via Grubbs’ test.

Cross-validate with orthogonal assays (e.g., MIC vs. time-kill curves).

Re-synthesize disputed compounds for retesting .

Q. How can AI-driven reaction optimization improve the scalability of this compound synthesis?

Methodological Answer:

  • Train machine learning models on historical reaction data (e.g., yields, solvent polarity, catalyst loading) to predict optimal conditions.
  • Integrate automated feedback loops (e.g., robotic liquid handlers) for real-time adjustments in flow chemistry setups .
  • Benchmark against traditional DOE methods to quantify efficiency gains (e.g., 50% reduction in optimization time).

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

  • High-Performance Countercurrent Chromatography (HPCCC) : Utilize solvent systems with tailored partition coefficients (e.g., hexane/ethyl acetate/water) for high-purity isolation.
  • Membrane Nanofiltration : Separate low-MW impurities using ceramic membranes with 200 Da cutoffs.
  • Monitor purity via hyphenated techniques (e.g., LC-MS/MS) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-difluoroquinoline-3-carboxamide
Reactant of Route 2
4-Chloro-6,7-difluoroquinoline-3-carboxamide

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